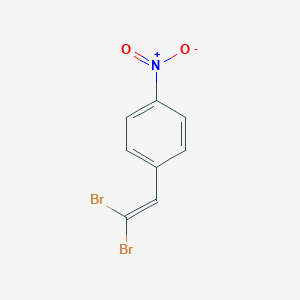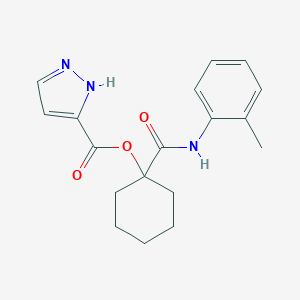![molecular formula C20H18N4O B242346 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol, also known as DI-82, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazo[1,2-a]pyrazine derivatives, which have been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol involves the inhibition of ATP binding to the kinase domain of JAK2, FLT3, and RET. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cell proliferation and survival. This compound has been found to be selective for these kinases and does not inhibit other related kinases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of several cancer cell lines, including leukemia, breast cancer, and lung cancer. In addition, this compound has been found to induce apoptosis and cell cycle arrest in these cells. Furthermore, this compound has been shown to inhibit the growth of cancer cells that are resistant to other kinase inhibitors, indicating its potential as a novel therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol in lab experiments is its potency and selectivity for JAK2, FLT3, and RET. This allows for the specific targeting of these kinases and the identification of their roles in various cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol. One direction is to investigate its potential as a therapeutic agent for the treatment of various cancers, particularly those that are resistant to current kinase inhibitors. Another direction is to study its effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. Additionally, the development of more soluble derivatives of this compound may improve its bioavailability and efficacy in vivo.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the study of protein kinases and their roles in cancer. Its potent inhibitory activity and selectivity for JAK2, FLT3, and RET make it a valuable tool compound for studying these pathways and identifying new therapeutic targets. However, further research is needed to fully understand its mechanism of action and potential applications in the field of cancer therapy.
Métodos De Síntesis
The synthesis of 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol involves the reaction of 2,6-dimethylaniline with imidazo[1,2-a]pyrazine-3-carbaldehyde in the presence of a base and a catalyst. The resulting product is then treated with phenol to obtain this compound. This synthesis method has been reported in several research articles, and the purity and yield of the product have been found to be satisfactory.
Aplicaciones Científicas De Investigación
3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol has been found to exhibit potent inhibitory activity against several protein kinases, including JAK2, FLT3, and RET. These kinases play important roles in various signaling pathways that regulate cell growth, differentiation, and survival. Therefore, this compound has the potential to be used as a tool compound for studying these pathways and identifying new therapeutic targets.
Propiedades
Fórmula molecular |
C20H18N4O |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-5-3-6-14(2)18(13)23-20-19(15-7-4-8-16(25)11-15)22-17-12-21-9-10-24(17)20/h3-12,23,25H,1-2H3 |
Clave InChI |
RAYJREMKMVCNNR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)


![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
